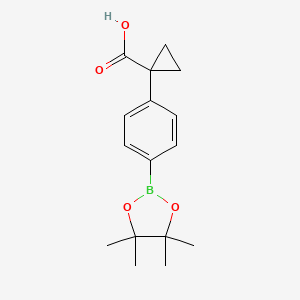

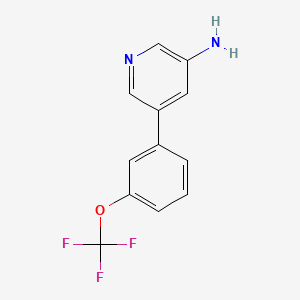

Ethyl 4-(6-aminopyridin-3-yl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

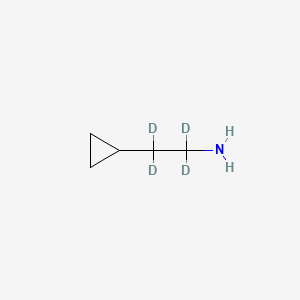

Ethyl 4-(6-aminopyridin-3-yl)benzoate is a chemical compound with the molecular formula C14H14N2O2 . It has a molecular weight of 242.27 . This compound is not intended for human or veterinary use but is available for research use.

Synthesis Analysis

The synthesis of similar compounds involves a series of steps including alkylation, esterification, and further alkylation. For instance, to synthesize ethyl 3-(5-aminopyridin-2-yl)benzoate, a solution of ethyl 3-(5-nitropyridin-2-yl)benzoate in ethanol was stirred under H2 balloon pressure for 16 hours, after which it was filtered and concentrated to yield the final product.Molecular Structure Analysis

The InChI code for Ethyl 4-(6-aminopyridin-3-yl)benzoate is 1S/C14H14N2O2/c1-2-18-14(17)11-5-3-10(4-6-11)12-7-8-13(15)16-9-12/h3-9H,2H2,1H3,(H2,15,16) . This code provides a specific representation of the molecule’s structure.Scientific Research Applications

Local Anesthetics Development

Ethyl 4-(6-aminopyridin-3-yl)benzoate: has been explored for its potential use in the design and synthesis of new local anesthetics. By acting on nerve endings and nerve trunks, these compounds can reversibly block nerve impulse conduction, resulting in temporary loss of sensation suitable for minor surgical operations .

Antimicrobial Agents

Research indicates that derivatives of Ethyl 4-(2-aminopyridin-5-yl)benzoate may possess antimicrobial properties. This makes them candidates for developing new antimicrobial agents that could be effective against resistant strains of bacteria and other pathogens .

Cancer Therapy

Some studies suggest that certain benzoate compounds, including Ethyl 4-(6-aminopyridin-3-yl)benzoate , may have applications in cancer therapy. These compounds could serve as molecular targets in the development of anticancer drugs .

Anti-Inflammatory Drugs

The anti-inflammatory properties of Ethyl 4-(2-aminopyridin-5-yl)benzoate derivatives are being investigated. These compounds could lead to new treatments for inflammatory diseases .

Alzheimer’s Disease Treatment

There is ongoing research into the use of Ethyl 4-(6-aminopyridin-3-yl)benzoate derivatives as potential therapeutic agents for Alzheimer’s disease. Their ability to interact with biological targets relevant to Alzheimer’s could pave the way for novel treatments .

Antioxidant Applications

Derivatives of Ethyl 4-(2-aminopyridin-5-yl)benzoate are being studied for their antioxidant properties. These compounds could contribute to the development of treatments aimed at combating oxidative stress-related diseases .

Analgesic Development

The analgesic properties of Ethyl 4-(6-aminopyridin-3-yl)benzoate make it a compound of interest in the development of pain-relief medications. Its effectiveness in blocking nerve impulses can be harnessed to manage pain .

Drug Design and Synthesis

Ethyl 4-(2-aminopyridin-5-yl)benzoate: serves as a building block in drug design and synthesis. Its structural versatility allows for a wide range of modifications, leading to the creation of diverse molecules with potential therapeutic applications .

Safety And Hazards

properties

IUPAC Name |

ethyl 4-(6-aminopyridin-3-yl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-2-18-14(17)11-5-3-10(4-6-11)12-7-8-13(15)16-9-12/h3-9H,2H2,1H3,(H2,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVTSDRPHLCKQHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=CN=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80716531 |

Source

|

| Record name | Ethyl 4-(6-aminopyridin-3-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(6-aminopyridin-3-yl)benzoate | |

CAS RN |

1314987-69-3 |

Source

|

| Record name | Ethyl 4-(6-aminopyridin-3-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-Oxa-1-azabicyclo[3.3.1]non-6-yl)acetamide](/img/structure/B594579.png)

![56,60:2/'/',3/'/'][5,6]fullerene-C60-Ih](/img/structure/B594583.png)

![3',5'-Dimethoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B594588.png)